Compound Description: This compound is an oxazole derivative that has been synthesized and characterized using various spectroscopic techniques, including IR, 13C NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction analysis []. The study focuses on its crystal structure and intermolecular interactions, particularly hydrogen bonding, which are crucial for its stability in solid-state.
Compound Description: This compound represents an imidazo[4,5-b]pyridine derivative whose crystal structure, elucidated through X-ray diffraction, reveals two independent molecules within the asymmetric unit []. The study highlights the variations in the conformations of the ester substituents and the intermolecular interactions, specifically C—H⋯N and C—H⋯O hydrogen bonds, contributing to the crystal packing.
Compound Description: This compound is notable for its complex structure, featuring a 6-bromo-2-methoxyquinoline moiety, a piperazine ring, and chiral centers []. The crystal structure analysis provides insights into the conformation of the piperazine ring and the orientation of the quinoline and phenyl rings.
Compound Description: BTZP is a pyrazolone derivative containing a bromo-substituted benzothiazole moiety. This compound served as an intermediate for synthesizing a series of N-Mannich bases, aimed at investigating the impact of structural modifications on biological activities, including antimicrobial, antioxidant, and cytotoxic effects [].
Compound Description: This racemic compound features a cyclohexene ring substituted with both a bromothiophene and a propoxyphenyl group []. The crystal structure, determined through X-ray diffraction, reveals two independent molecules in the asymmetric unit, highlighting conformational flexibility.
Compound Description: MPC-3100 represents a purine-based Hsp90 inhibitor developed as a potential anticancer agent. It exhibits promising in vitro and in vivo activity against various cancer cell lines and tumor models [].
Compound Description: This compound is characterized by the presence of an imidazo[4,5-b]pyridine ring system linked to an oxazolidinone moiety via an ethyl bridge []. This research emphasizes the conformational features and intermolecular interactions of this compound in its solid-state, providing insights into its potential applications.
Ethyl 2‐Bromo‐2‐fluoroacetate
Compound Description: This reagent serves as a source of fluorine for introducing fluorine atoms into organic molecules []. Its reactivity stems from the presence of the bromo and fluoro substituents on the acetate moiety.
2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)
Compound Description: AM-0687 and AM-1430 are potent and selective PI3Kδ inhibitors with promising in vivo activity in animal models of inflammation []. These compounds share a common quinoline core structure with variations in the fluorine substitution pattern.
Compound Description: FLB 457 and FLB 463 are potential antipsychotic agents exhibiting potent and stereospecific dopamine D2 receptor antagonism []. The crystal structure analysis reveals key structural features, including the conformation of the amide side chain and the influence of intramolecular hydrogen bonding.
Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor. This compound demonstrates good oral bioavailability and efficacy in preclinical models, leading to its investigation in human clinical trials as a potential anticancer agent [].
Compound Description: This compound, containing a benzothiazine ring system, has been structurally characterized using X-ray crystallography []. The study focuses on the conformation of the thiazine ring and the role of intra- and intermolecular hydrogen bonding in its crystal packing.
Ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate and Ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(6-fluoronicotinoyl)glycinate
Compound Description: These compounds belong to a series of meta-diamide derivatives designed and synthesized as potential insecticides []. They exhibit potent insecticidal activity against various insect species, comparable to the commercial insecticide broflanilide.
Compound Description: SB-277011 represents a potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in rats. It was developed as a potential antipsychotic agent with a reduced side effect profile compared to existing therapies [].
6-Bromo-2-phenylquinoline-4-carboxylic acid and its derivatives
Compound Description: This research focuses on synthesizing and characterizing a series of derivatives derived from 6-bromo-2-phenylquinoline-4-carboxylic acid []. This core structure serves as a scaffold for exploring the impact of different substituents on the biological activity of the resulting compounds.
2-(6-Bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and 1-Amino-5-(6-bromo-3,4-dihydro-2-phenyl-4-oxoquinazolin-3yl)methyl-1,3,4-triazin-2-thiol
Compound Description: These compounds are quinazolinone derivatives synthesized and evaluated for their pharmacological activities, including antibacterial, anti-inflammatory, and analgesic effects [].
Compound Description: This compound is a potent serotonin 5-HT3 and dopamine D2 receptor antagonist with significant antiemetic properties [, ]. Its stereospecific activity highlights the importance of its absolute configuration for optimal biological effects.
Compound Description: These compounds are benzo[b]thiophene derivatives investigated for their potential pharmacological activities []. The presence of the 2-chloroethyl side chain suggests their possible use as alkylating agents or their interaction with biological targets through covalent modifications.
Compound Description: SY28 is a compound studied for its binding affinity to proteins in the guinea pig vas deferens []. The presence of a bromoethyl group suggests its potential as an alkylating agent, capable of covalently modifying target proteins.
Compound Description: This research explores the synthesis and pharmacological evaluation of a series of 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives []. These compounds exhibit promising anti-inflammatory and analgesic properties.
Compound Description: This research introduces a novel synthetic route for preparing 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives and evaluates their antibacterial activity []. These compounds demonstrate moderate antibacterial activity compared to reference drugs.
Coumarin‐3‐carboxamide‐N‐morpholine Hybrids
Compound Description: These compounds combine coumarin and morpholine moieties through a carboxamide linker, designed as potential cholinesterase inhibitors for Alzheimer's disease treatment [].
Compound Description: This research focuses on 1,2,4-oxadiazole benzoic acid derivatives and their potential therapeutic applications for treating various diseases []. The presence of the oxadiazole ring suggests their possible involvement in modulating biological processes.
3-Bromo-2-acetylthiophene Chalcones and Ethyl-4-(3-bromothien-2-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate Derivatives
Compound Description: This research involves the synthesis and characterization of 3-bromo-2-acetylthiophene chalcones and their corresponding cyclohexene derivatives. These compounds are evaluated for their anti-inflammatory, analgesic, and antimicrobial activities [].
Compound Description: This research details the synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl, an indole derivative, using a multi-step synthetic route [].
Compound Description: SR147778 is a potent and selective CB1 cannabinoid receptor antagonist, displaying nanomolar affinity for both rat and human CB1 receptors []. This compound has been extensively characterized for its biochemical and pharmacological properties, highlighting its potential as a therapeutic agent for various conditions.
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives
Compound Description: This research focuses on using 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a key building block for synthesizing a diverse range of polyheterocyclic compounds []. These newly synthesized compounds are characterized using IR and 1H NMR spectroscopy and screened for their in vitro antibacterial activity.
4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones and their derivatives
Compound Description: These compounds, featuring a triazole-thiophene hybrid structure, were synthesized and investigated for their potential antifungal and antibacterial properties []. The research underscores the importance of exploring novel heterocyclic compounds for discovering new antimicrobial agents.
1,2,4-Triazole Derivatives
Compound Description: This research explores the development of plant microbicides containing synergistic mixtures of 1,2,4-triazole derivatives, such as epoxyconazole, fenbuconazole, metconazole, tetraconazole, tebuconazole, and bromuconazole [].
Compound Description: This research describes the synthesis and characterization of a series of well-defined nickel(II) complexes supported by tridentate SNO Schiff-base ligands []. The study explores the catalytic activity of these complexes, particularly in the ring-opening copolymerization of epoxides and anhydrides.
Compound Description: This compound represents a hexahydroquinoline derivative characterized by X-ray crystallography []. The research focuses on its molecular conformation, hydrogen bonding patterns, and crystal packing.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.